6-Chloro-2-(4-methylphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-5-7-10(8-6-9)11-3-2-4-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCWZDZQMZCSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688628 | |
| Record name | 3-Chloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-99-7 | |
| Record name | 3-Chloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloro 2 4 Methylphenyl Benzoic Acid and Analogues
Direct Synthetic Routes for 6-Chloro-2-(4-methylphenyl)benzoic Acid
Direct synthesis of the target molecule often relies on the formation of the sterically hindered biaryl bond through modern cross-coupling chemistry.
Cross-Coupling Strategies
The Stille cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgthermofisher.com This methodology is particularly valuable due to the stability of organostannanes to air and moisture and their tolerance of a wide array of functional groups, including carboxylic acids and esters. thermofisher.comorgsyn.org
For the synthesis of this compound, a plausible Stille coupling approach would involve the reaction of a (4-methylphenyl)stannane derivative, such as (4-methylphenyl)tributylstannane, with a suitably substituted chlorobenzoic acid derivative. To facilitate the reaction and avoid self-coupling or other side reactions, an ester of 2-bromo-6-chlorobenzoic acid would be an ideal electrophilic partner. The catalytic cycle for the Stille reaction generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organostannane to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.orglibretexts.org
The success of a Stille coupling reaction is highly dependent on the chosen reaction conditions. The choice of catalyst, ligands, solvent, and additives can significantly impact reaction efficiency, yield, and substrate scope.
Catalyst and Ligands: Palladium complexes such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. libretexts.org The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos) has expanded the scope of the Stille reaction to include less reactive electrophiles like aryl chlorides and sulfonates. orgsyn.orgscispace.com
Additives: The addition of copper(I) salts, such as copper(I) iodide (CuI), has been shown to have a synergistic effect, accelerating the reaction rate, particularly the transmetalation step. organic-chemistry.org Fluoride (B91410) ions, often from sources like cesium fluoride (CsF), can also be used to activate the tin reagent. organic-chemistry.orgorgsyn.org
Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF), dioxane, or toluene (B28343) are typically employed. The choice of solvent can influence catalyst solubility and reaction temperature.
Optimization of these parameters is crucial for achieving high yields, especially when dealing with sterically hindered substrates.
| Parameter | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Catalyzes the C-C bond formation. |
| Ligand | PPh₃, AsPh₃, XPhos, P(t-Bu)₃ | Stabilizes the palladium center and modulates its reactivity. orgsyn.org |
| Organometallic Reagent | (4-methylphenyl)tributylstannane | Transfers the aryl group to the palladium catalyst. |
| Electrophile | Methyl 2-bromo-6-chlorobenzoate | Provides the other aryl component for the coupling. |
| Solvent | Toluene, Dioxane, THF | Solubilizes reagents and allows for heating. |
| Additives | CuI, CsF, LiCl | Enhances reaction rate and yield. organic-chemistry.org |
Synthetic Approaches for Related Biphenyl (B1667301) Carboxylic Acids
The synthesis of analogues of this compound often employs similar cross-coupling strategies, with variations in the coupling partners and catalysts.
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura coupling is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. nih.gov This method is widely favored due to the low toxicity and high stability of the boronic acid reagents. organic-chemistry.orgnih.gov
For the synthesis of an analogue like 6-chloro-2-(3-fluoro-4-methylphenyl)benzoic acid , the strategy would involve coupling (3-fluoro-4-methylphenyl)boronic acid with a 2-bromo-6-chlorobenzoic acid ester. The reaction requires a base, such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF), to facilitate the transmetalation step. nih.gov The reaction is often performed in a two-phase solvent system, such as dioxane/water or toluene/water, to accommodate both the organic-soluble substrates and the inorganic base. nsf.gov Following the coupling reaction, hydrolysis of the resulting ester would yield the final carboxylic acid product.
| Component | Example | Function |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Catalyzes the cross-coupling reaction. nih.gov |
| Boronic Acid/Ester | (3-fluoro-4-methylphenyl)boronic acid | Aryl group donor. |
| Aryl Halide | Methyl 2-bromo-6-chlorobenzoate | Aryl group acceptor. |
| Base | K₂CO₃, K₃PO₄, CsF | Activates the boronic acid for transmetalation. nih.govnsf.gov |
| Solvent System | Dioxane/H₂O, Toluene/H₂O | Provides a medium for the reaction. nsf.gov |
Nickel-Mediated Cross-Coupling Reactions
While palladium catalysts are highly effective, there is growing interest in using more earth-abundant and cost-effective first-row transition metals like nickel. google.com Nickel-catalyzed cross-coupling reactions can achieve similar transformations to their palladium counterparts and sometimes offer complementary reactivity. nih.govorganic-chemistry.org
The synthesis of 2-(4-methylphenyl)benzoic acid esters can be accomplished via nickel-mediated cross-coupling. One reported method involves the reaction between 4-methylphenylboronic acid and methyl 2-methanesulfonyloxybenzoate, which proceeds with a nickel catalyst to give methyl 2-(4-methylphenyl)benzoate in a 47% yield. google.com Another approach uses the coupling between 4-bromotoluene (B49008) and methyl 2-chlorobenzoate (B514982) in the presence of NiCl₂, triphenylphosphine (B44618) (PPh₃), and zinc powder, although this can result in low selectivity. google.com These examples demonstrate the feasibility of nickel catalysis for constructing the biaryl framework, though reaction optimization is often required to achieve high selectivity and yield. google.com
| Coupling Partners | Catalyst/Reagents | Product | Reported Yield/Selectivity | Reference |
|---|---|---|---|---|
| 4-Methylphenylboronic acid + Methyl 2-methanesulfonyloxybenzoate | Nickel Catalyst | Methyl 2-(4-methylphenyl)benzoate | 47% Yield | google.com |
| 4-Bromotoluene + Methyl 2-chlorobenzoate | NiCl₂, PPh₃, Zn powder | Methyl 2-(4-methylphenyl)benzoate | Low Selectivity | google.com |
Buchwald–Hartwig Cross-Coupling Reactions (e.g., for N-aryl aminobenzoic acids)
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is particularly effective for synthesizing N-aryl aminobenzoic acids, which are structural analogues of this compound. The reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. jk-sci.comorganic-chemistry.org
The synthetic utility of this reaction stems from its ability to overcome the limitations of traditional methods for C-N bond formation, which often require harsh conditions and have limited functional group tolerance. wikipedia.org The Buchwald-Hartwig reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-aryl product and regenerate the catalyst. wikipedia.orgjk-sci.com
A practical application of this methodology is the synthesis of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. This compound is prepared via a Buchwald–Hartwig cross-coupling between methyl 4-bromo-2-methylbenzoate and 4-methylaniline, followed by a subsequent ester hydrolysis step to unmask the carboxylic acid. nih.gov
Key components and conditions for the Buchwald-Hartwig amination are summarized in the table below.
| Component | Description/Examples | Purpose |
| Aryl Halide/Sulfonate | Aryl chlorides, bromides, iodides, or triflates (e.g., methyl 4-bromo-2-methylbenzoate). | The electrophilic partner providing the aryl group. |
| Amine | Primary or secondary aliphatic or aromatic amines (e.g., 4-methylaniline). jk-sci.com | The nucleophilic partner providing the nitrogen moiety. |
| Palladium Catalyst | A source of Pd(0), often used with phosphine ligands (e.g., BINAP, DPPF, XANTPHOS). jk-sci.com | Facilitates the oxidative addition and reductive elimination steps. |
| Base | Strong, non-nucleophilic bases such as NaOt-Bu, LHMDS, or Cs₂CO₃. jk-sci.com | Deprotonates the amine, making it a more potent nucleophile. |
| Solvent | Anhydrous, aprotic solvents like toluene, THF, or dioxane. jk-sci.com | Provides the medium for the reaction to occur. |
The choice of ligand is critical, with bulky, electron-rich phosphine ligands often required to achieve high yields, especially when less reactive aryl chlorides are used as substrates. jk-sci.com
Directed Ortho-Metalation and Remote Metalation Strategies
Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) on the aromatic substrate to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryl anion can then be trapped with various electrophiles to introduce a substituent.
For the synthesis of benzoic acid derivatives, the carboxylic acid group itself, or more commonly its conjugate base (the carboxylate), can act as a potent DMG. organic-chemistry.org This allows for direct functionalization at the C-6 position (ortho to the carboxylate) without the need for protecting groups that can require harsh removal conditions. acs.org For instance, 2-chlorobenzoic acid can be selectively metalated at the C-6 position using sec-butyllithium/TMEDA complex at low temperatures, followed by quenching with an electrophile to yield 2-chloro-6-substituted benzoic acids. researchgate.net
The regioselectivity of the metalation can be influenced by the choice of base and reaction conditions. For example, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA leads to deprotonation exclusively at the position ortho to the carboxylate, while using n-BuLi/t-BuOK can reverse this selectivity. organic-chemistry.orgnih.gov
Remote Metalation Strategies represent a more recent and challenging frontier in C-H functionalization. Unlike DoM, which targets the proximal ortho-position, remote metalation aims to functionalize more distant C-H bonds, such as those at the meta-position. researchgate.net These strategies often employ specialized directing templates that position a catalyst to interact with a C-H bond far from the template's anchoring point on the substrate. acs.org While ortho-functionalization is common through the formation of rigid cyclic transition states, remote functionalization may proceed through weaker, linear interactions between a directing group (like a nitrile) and the metal center. acs.org These advanced methods, sometimes referred to as "metal-walking" or "chain-walking," allow a metal catalyst to move along a hydrocarbon chain to activate a distant C-H bond. researchgate.net
The following table contrasts these two metalation strategies.
| Feature | Directed Ortho-Metalation (DoM) | Remote Metalation |
| Site of Functionalization | Position adjacent (ortho) to the directing group. | Position distant (e.g., meta) from the directing group. |
| Mechanism | Deprotonation guided by a coordinating directing group. | Often involves a catalyst "walking" along the molecule or a long, flexible template. researchgate.net |
| Directing Groups | Carboxylates, amides, ethers. organic-chemistry.orgacs.org | Specialized, often removable, templates containing groups like pyridyl or nitrile. acs.org |
| Application to Benzoic Acids | Direct synthesis of 2,6-disubstituted benzoic acids. researchgate.net | Synthesis of meta-functionalized benzoic acids. escholarship.org |
Functional Group Interconversions and Derivatization during Synthesis
Functional group interconversions (FGIs) are crucial steps in multi-step syntheses, allowing for the transformation of one functional group into another. In the context of synthesizing this compound and its analogues, common FGIs include hydrolysis, esterification, and amide formation. For example, the synthesis of N-aryl aminobenzoic acids via Buchwald-Hartwig coupling often starts with an ester of the halo-benzoic acid, which is then hydrolyzed to the final carboxylic acid product in a separate step. nih.gov Another relevant FGI is the acidic hydrolysis of an N-acyl group to a primary amine, as demonstrated in the conversion of 6-chloro-2-(methylcarbonylamino)benzoic acid to 6-chloroanthranilic acid hydrochloride. google.com
Derivatization involves modifying a chemical compound to produce a new compound with different properties, often for analytical purposes. In synthetic chemistry, it can be used to alter reactivity or to prepare a final target molecule. For example, the carboxylic acid group of a benzoic acid derivative can be "activated" by converting it into an acid chloride or an active ester, facilitating subsequent reactions like amide bond formation. vanderbilt.edu
Specific derivatizing reagents can be employed to target certain functional groups. For instance, para-tolyl isocyanate (PTI) is a reagent that selectively derivatizes hydroxyl (-OH) and sulfhydryl (-SH) groups but does not react with carboxylic acids, which can be useful for selectively modifying molecules with multiple functional groups. nih.govresearchgate.net Another novel agent, 3-(chlorosulfonyl)benzoic acid, has been developed for derivatizing lipids to improve their analysis by mass spectrometry. nih.gov These examples highlight the diverse strategies available for modifying functional groups during or after the main synthetic sequence.
The table below provides examples of relevant functional group interconversions and derivatizations.
| Transformation | Reagents/Conditions | Purpose |
| Ester Hydrolysis | Acid or base (e.g., NaOH, HCl) | To convert a methyl or ethyl ester to the corresponding carboxylic acid. nih.gov |
| Amide Hydrolysis | Concentrated HCl, 80°C | To convert an N-acyl group to a primary amine hydrochloride. google.com |
| Active Ester Formation | 4-nitrophenol, dicyclohexylcarbodiimide (B1669883) (DCC) | To activate a carboxylic acid for subsequent coupling reactions. google.com |
| Hydroxyl/Thiol Derivatization | para-tolyl isocyanate (PTI) | Selective modification of -OH or -SH groups for analytical or synthetic purposes. nih.gov |
Chemical Reactivity and Transformations of 6 Chloro 2 4 Methylphenyl Benzoic Acid
Cyclization Reactions (e.g., Formation of Fluorenones via organolithium reagents)
One of the significant transformations of 2-arylbenzoic acids is their intramolecular cyclization to form fluorenones, a class of polycyclic aromatic ketones. This reaction typically involves the formation of a new carbon-carbon bond between the two aromatic rings. Organolithium reagents are particularly effective for facilitating such cyclizations. rsc.orgresearchgate.net
The process is exemplified by the synthesis of highly substituted fluorenones from related 2-arylcarboxylic acids. For instance, the reaction of 2-bromooctafluorobiphenyl-2-carboxylic acid with n-butyl lithium at very low temperatures leads to the formation of octafluoro-9-fluorenone. researchgate.net This reaction proceeds through a mechanism where the organolithium reagent deprotonates the carboxylic acid and also facilitates the elimination of the halogen, leading to an intermediate that cyclizes to form the ketone.
In the case of 6-Chloro-2-(4-methylphenyl)benzoic acid, a similar pathway can be proposed. Treatment with a strong organolithium base, such as n-butyllithium, would deprotonate the carboxylic acid. Subsequent intramolecular attack, potentially involving the elimination of the chloro group or activation of a C-H bond on the adjacent ring, would lead to the formation of a substituted fluorenone. The general scheme for such a reaction is a cornerstone in the synthesis of complex aromatic systems. rsc.org
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2-bromooctafluorobiphenyl-2-carboxylic acid | n-butyl lithium | octafluro-9-fluorenone | researchgate.net |
| 2-phenylbenzoic acid | Strong acids (e.g., H₂SO₄) | Fluorenone | researchgate.net |
| 2-arylbenzoic acid | Photoelectrochemical cell (WO₃ photoanode) | Benzolactone | rsc.org |
Ligand Formation and Coordination Chemistry
The carboxylic acid group in this compound makes it a potential ligand for coordination with metal ions. Upon deprotonation, the resulting carboxylate can bind to metal centers, forming coordination complexes.
While specific studies on the coordination chemistry of this compound are not extensively documented, its behavior can be inferred from related benzoic acid derivatives. Carboxylate ligands are known to coordinate with transition metals in various modes, including monodentate, bidentate chelating, and bridging fashions. researchgate.net For example, ligands containing carboxylic acid and nitrogen donor atoms can form stable complexes with transition metals like Zn(II) and Cd(II), resulting in diverse structures from simple mononuclear units to complex one-dimensional chains or three-dimensional networks. nih.govnih.gov
The complexation of this compound with transition metals would likely involve the coordination of the carboxylate group. The steric bulk arising from the ortho-chloro and p-tolyl substituents could influence the coordination number and geometry of the resulting metal complex, potentially favoring the formation of complexes with lower coordination numbers or leading to distorted geometries.
| Coordination Mode | Description | Potential Geometry |
|---|---|---|
| Monodentate | One oxygen atom of the carboxylate binds to the metal center. | Variable (e.g., Tetrahedral, Octahedral) |
| Bidentate Chelating | Both oxygen atoms of the carboxylate bind to the same metal center, forming a ring. | Octahedral, Pentagonal-bipyramidal |
| Bidentate Bridging | Each oxygen atom of the carboxylate binds to a different metal center, linking them. | Polymeric chains or networks |
Substrate in Enzymatic and Chemical Reactions
The functional groups present in this compound make it a potential substrate for various enzymatic and chemical reactions. Biphenyl (B1667301) derivatives and chloro-substituted benzoic acids are known to undergo biotransformations catalyzed by enzymes in microorganisms and mammals. arabjchem.org
Enzymatic systems, particularly those from bacteria, have shown the ability to metabolize chlorinated aromatic compounds. For example, various bacterial strains can degrade chlorobenzoic acids through pathways that involve hydroxylation of the aromatic ring, often catalyzed by dioxygenase enzymes, followed by ring cleavage. researchgate.net The initial step in the degradation of 3-chlorobenzoic acid by Azotobacter species, for instance, is its oxidation to 3-chlorocatechol. capes.gov.br Furthermore, studies on the metabolism of 2- and 4-chlorobenzoic acids in rats have shown that glycine (B1666218) conjugation is a major metabolic pathway, though ortho substitution can reduce the extent of this reaction. nih.gov Fungal systems, such as Cunninghamella elegans, are capable of reducing substituted benzoic acids to their corresponding benzyl (B1604629) alcohols. tandfonline.com
Given these precedents, this compound could theoretically serve as a substrate for enzymes such as:
Dioxygenases , which could hydroxylate one of the aromatic rings.
Carboxylic acid reductases , which could reduce the carboxylic acid to an alcohol. tandfonline.com
Decarboxylases , which could remove the carboxyl group, a reaction of interest for biocatalytic applications. rsc.org
Transferases , which could conjugate the carboxylic acid with an amino acid like glycine. nih.gov
The specific outcome of such a reaction would depend on the enzyme's specificity and the reaction conditions. The steric hindrance and electronic effects of the substituents would play a crucial role in determining whether the molecule can fit into an enzyme's active site and undergo transformation.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of "6-Chloro-2-(4-methylphenyl)benzoic acid" would provide information about the number of different types of protons and their neighboring environments. The aromatic protons on the two phenyl rings would appear as multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The protons of the methyl group on the tolyl substituent would exhibit a singlet peak further upfield, likely around 2.3-2.5 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |
| Aromatic (C₆H₃Cl) | 7.0 - 8.0 | Multiplet |
| Aromatic (C₆H₄) | 7.0 - 8.0 | Multiplet |
| Methyl (-CH₃) | 2.3 - 2.5 | Singlet |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum, typically between 165 and 185 ppm. The aromatic carbons would produce a series of signals in the 120-150 ppm range. The presence of the electron-withdrawing chlorine atom would influence the chemical shifts of the carbons on the chlorinated benzene (B151609) ring. The methyl carbon of the tolyl group would appear at a much higher field, generally in the range of 20-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | 165 - 185 |
| Aromatic (C-Cl) | 130 - 140 |
| Aromatic (C-C) | 120 - 150 |
| Aromatic (C-H) | 120 - 140 |
| Methyl (-CH₃) | 20 - 25 |
Infrared (IR) and Raman Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of "this compound" would be dominated by characteristic absorption bands. A very broad and intense band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak typically around 1700-1725 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, usually between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Carbonyl) | 1700 - 1725 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman, the C=O stretch will be present. The aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and characteristic signals in the Raman spectrum. The C-Cl stretch is also Raman active. This technique is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
Table 4: Predicted FT-Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Carbonyl) | 1700 - 1725 | Medium |
| C=C Stretch (Aromatic Ring Breathing) | ~1600 and ~1000 | Strong |
| C-Cl Stretch | 600 - 800 | Medium |
Vibrational Assignments and Spectral Interpretation
A complete vibrational analysis involves assigning the observed experimental bands from both FT-IR and FT-Raman spectra to specific molecular motions. This is often aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and their corresponding normal modes. The assignments for "this compound" would involve correlating the predicted frequencies for C-H bending (in-plane and out-of-plane), C-C stretching of the biphenyl (B1667301) linkage, and various deformations of the carboxylic acid group with the experimental data. The combination of these spectroscopic techniques allows for a confident and detailed structural elucidation of the molecule.
Mass Spectrometry (MS)
No mass spectrometry data for this compound was found.
X-ray Crystallography
Single Crystal X-ray Diffraction (SC-XRD) Analysis
No single-crystal X-ray diffraction data has been published for this compound.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
In the absence of crystallographic data, analysis of crystal packing, hydrogen bonding, and Hirshfeld surfaces cannot be performed.
Purity Assessment Techniques (e.g., HPLC-MS)
No specific HPLC-MS or other purity analysis methods for this compound were found in the searched literature.
To fulfill the request, published research containing the synthesis and detailed analytical characterization of this compound would be required.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For "6-Chloro-2-(4-methylphenyl)benzoic acid," DFT calculations would be instrumental in predicting its molecular structure and properties.
Geometry Optimization and Electronic Properties
The first step in a computational study would be to perform a full geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. Once the optimized geometry is obtained, various electronic properties such as dipole moment, polarizability, and molecular energies could be calculated to understand its charge distribution and stability.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests higher reactivity. For "this compound," this analysis would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. The MEP map of "this compound" would show regions of negative potential (typically around the oxygen and chlorine atoms), indicating susceptibility to electrophilic attack, and regions of positive potential (around the hydrogen atoms), indicating sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. This analysis would help to understand the delocalization of electron density, intramolecular interactions, and the nature of the chemical bonds within "this compound." It can quantify hyperconjugative interactions and charge transfer between different parts of the molecule.
Fukui Functions and Chemical Reactivity Descriptors
Fukui functions are used to predict the local reactivity of different atomic sites within a molecule. By calculating the condensed Fukui functions, one can identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis, along with other global reactivity descriptors like chemical potential, hardness, and electrophilicity index, would provide a quantitative measure of the chemical reactivity of "this compound."
Vibrational Frequency Calculations and Comparison with Experimental Data
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, one can assign the observed spectral bands to specific vibrational modes of the molecule. A comparison between the calculated and experimental spectra can confirm the molecular structure and provide a deeper understanding of its vibrational properties. For "this compound," this would involve identifying the characteristic vibrational modes associated with the carboxylic acid group, the C-Cl bond, and the phenyl rings.
Molecular Docking Studies (e.g., Ligand-Protein Interactions, in vitro models)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as a derivative of this compound, into the binding site of a target protein. The primary goal is to predict the binding affinity and the specific interactions that stabilize the ligand-protein complex.
While specific molecular docking studies for this compound are not extensively detailed in the public domain, the principles can be illustrated by examining studies on structurally related benzoic acid derivatives. nih.govresearchgate.net These studies often reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for binding.
For a molecule like this compound, the carboxylic acid group is a primary site for forming hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's active site. The chlorine atom can participate in halogen bonding or hydrophobic interactions. The 4-methylphenyl (p-tolyl) group typically engages in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. researchgate.net
An illustrative molecular docking simulation of a hypothetical analogue of this compound into a generic kinase binding site might reveal the interactions detailed in the table below.
| Ligand Moiety | Interacting Protein Residue | Type of Interaction | Estimated Distance (Å) |
| Carboxylic acid (O) | Lysine (NH3+) | Hydrogen Bond | 2.8 |
| Carboxylic acid (OH) | Aspartate (COO-) | Hydrogen Bond | 3.1 |
| Phenyl ring | Phenylalanine | π-π Stacking | 4.5 |
| Chlorine atom | Leucine | Hydrophobic | 3.9 |
| Methyl group | Valine | Hydrophobic | 4.2 |
This table is illustrative and based on general principles of molecular docking.
Such in silico models are invaluable for understanding the molecular basis of a compound's activity and for designing modifications to enhance its binding affinity and selectivity. stmjournals.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.
The process of building a QSAR model involves several steps:
Data Set Selection: A series of analogues of this compound with experimentally determined biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: For each analogue, a variety of molecular descriptors would be calculated. These can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, molecular connectivity indices.
3D descriptors: van der Waals volume, surface area, dipole moment.
Electronic descriptors: HOMO/LUMO energies, partial charges.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A hypothetical QSAR model for a series of 6-Chloro-2-(aryl)benzoic acid analogues might take the following form:
log(1/IC50) = 0.75 * logP - 0.23 * V + 0.15 * EHOMO + 2.45
Where:
logP is the octanol-water partition coefficient (a measure of lipophilicity).
V is the molecular volume.
EHOMO is the energy of the Highest Occupied Molecular Orbital.
The table below presents hypothetical data for a set of analogues used to build such a QSAR model.
| Analogue | Substitution on 2-phenyl ring | logP | Molecular Volume (ų) | EHOMO (eV) | Experimental log(1/IC50) | Predicted log(1/IC50) |
| 1 | 4-methyl (parent) | 4.2 | 250 | -6.5 | 5.8 | 5.7 |
| 2 | 4-ethyl | 4.6 | 265 | -6.4 | 6.0 | 6.1 |
| 3 | 4-chloro | 4.7 | 255 | -6.7 | 5.5 | 5.6 |
| 4 | 4-methoxy | 4.0 | 258 | -6.2 | 6.2 | 6.0 |
| 5 | 3,4-dimethyl | 4.9 | 280 | -6.3 | 6.3 | 6.2 |
This table contains hypothetical data for illustrative purposes.
Such QSAR models are powerful tools for predicting the activity of newly designed analogues before their synthesis, thereby saving time and resources in the drug discovery process. medcraveonline.com They also provide insights into the structural features that are important for the desired biological activity. mdpi.com
Synthesis and Characterization of Derivatives and Analogues
Modification of the Benzoic Acid Moiety
The carboxylic acid group is a primary target for chemical modification, allowing for the synthesis of esters, hydrazides, and tetrazole bioisosteres, which can significantly alter the compound's physicochemical properties.
Hydrazide Derivatives Hydrazides are commonly synthesized from their corresponding esters. The general method involves the hydrazinolysis of a methyl or ethyl ester of the parent benzoic acid with hydrazine (B178648) hydrate, often in an alcoholic solvent like ethanol. chemmethod.comgoogle.com The reaction mixture is typically refluxed for several hours. chemmethod.comgoogle.com This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with a hydrazinyl group (-NHNH2), yielding the desired hydrazide derivative. rjptonline.orgnih.gov These hydrazide-hydrazone compounds are valuable intermediates for synthesizing a variety of heterocyclic compounds. nih.gov
Ester Derivatives Esterification of the carboxylic acid is a common derivatization strategy. Esters, such as methyl 2-(4-methylphenyl)benzoate, can be prepared through cross-coupling reactions. google.com One such method involves the reaction of a salicylic (B10762653) acid sulfonic derivative with an arylzinc compound, which forms the biphenyl (B1667301) structure and the ester in a single process. google.com Another approach is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, active triazine esters can be formed by reacting the benzoic acid derivative with 2-chloro-4,6-dimethoxy-1,3,5-triazine, which can then react with vinyl acetate (B1210297) to form vinyl esters. e3s-conferences.org
Table 1: Examples of Ester Derivatives
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
|---|---|---|---|
| 4-Methylphenyl benzoate (B1203000) | C14H12O2 | 212.24 | nist.govsigmaaldrich.com |
Tetrazole-containing Analogues Tetrazoles are recognized as bioisosteres of carboxylic acids, meaning they can mimic the acidic properties of the carboxyl group while potentially improving metabolic stability. nih.gov The synthesis of a 5-substituted-1H-tetrazole analogue from the benzoic acid moiety typically involves a multi-step process. First, the carboxylic acid is converted to a primary amide, which is then dehydrated to the corresponding nitrile (cyano compound). The nitrile is subsequently treated with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, to undergo a [3+2] cycloaddition reaction, forming the tetrazole ring. nih.gov
Substituent Variations on the Biphenyl Core
Modifying the substituents on the two phenyl rings of the biphenyl core is a key strategy for creating analogues with varied electronic and steric properties. This can be achieved through reactions like halogenation or by introducing different alkyl groups.
Halogenation The introduction of additional halogen atoms, such as chlorine or bromine, onto the biphenyl framework can significantly influence the molecule's properties. Electrophilic aromatic substitution reactions can be used to add halogens to activated positions on the phenyl rings. The specific reaction conditions (catalyst, solvent, temperature) would determine the position and degree of halogenation. For instance, chloro-substituted benzoic acids are versatile precursors in chemical synthesis. researchgate.net The synthesis of biaxially chiral triazoles has been demonstrated using various ortho-bromo/chloro phenyl azides with other sterically hindering groups. acs.orgacs.org
Methyl Groups The position and number of methyl groups can also be altered. While the parent compound has a methyl group at the 4'-position, analogues with methyl groups at other positions or additional methyl groups can be synthesized. The synthesis often starts with appropriately substituted precursors. For example, a Buchwald–Hartwig cross-coupling reaction between a bromo-substituted methyl benzoate and a substituted aniline (B41778) can be used to create derivatives with varied methyl group placements on the different rings. nih.gov
Table 2: Examples of Substituted Precursors and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
|---|---|---|---|
| 2-(4-Methylphenyl)benzoic acid | C14H12O2 | 212.24 | Parent Compound |
| 4-Chlorobenzoic acid | C7H5ClO2 | 156.56 | Halogenated Precursor |
Heterocyclic System Incorporations
The 6-Chloro-2-(4-methylphenyl)benzoic acid scaffold can be used to synthesize more complex molecules where one of the phenyl rings is replaced by or fused to a heterocyclic system. These modifications can introduce novel chemical properties and biological activities.
The synthesis of such analogues often involves using the benzoic acid derivative as a starting material for ring-forming reactions. For example, the hydrazide derivative discussed in section 6.1 can serve as a key intermediate. nih.gov By reacting the hydrazide with various reagents, a range of heterocyclic rings can be constructed. For instance, reaction with thiosemicarbazide (B42300) can lead to the formation of 1,2,4-triazole (B32235) rings. ekb.eg Similarly, reactions with other appropriate bifunctional reagents can yield other heterocyclic systems like thiazoles or oxadiazoles. nih.govekb.eg These synthetic strategies allow for the incorporation of diverse heterocyclic moieties into the core structure. amazonaws.com
Applications in Chemical Science and Materials Research
Catalysis (e.g., as Ligands in Metal-Catalyzed Reactions)
Substituted benzoic acid derivatives are recognized as significant structural motifs in organic synthesis and are often involved in transition-metal-catalyzed reactions. scispace.comresearchgate.net These reactions typically focus on the functionalization of C-H bonds to create more complex molecules. acs.orgnih.govresearchgate.net Biphenyl (B1667301) carboxylic acids, a class to which 6-Chloro-2-(4-methylphenyl)benzoic acid belongs, can be synthesized through methods like the Suzuki-Miyaura cross-coupling reaction, which itself is a palladium-catalyzed process. researchgate.net
While the carboxylate group of benzoic acids can act as a directing group in C-H functionalization reactions, there is no specific information in the reviewed literature indicating the use of this compound as a ligand in metal-catalyzed reactions. The general reactivity of benzoic acids in the presence of transition metals like palladium, rhodium, and cobalt is well-documented for creating carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For instance, cobalt-catalyzed reactions can convert phenyl rings into carboxylic acid groups. rsc.org
It is plausible that the structural features of this compound, including the biphenyl backbone and the carboxylic acid moiety, could allow it to coordinate with a metal center, potentially influencing the catalytic activity and selectivity of a reaction. However, dedicated research would be required to synthesize and evaluate its performance as a ligand.
| Catalyst System | Reaction Type | Substrate Class | Potential Role of a Biphenyl Carboxylic Acid |
| Palladium(II) | meta-C-H Olefination | Benzoic Acid Derivatives | Substrate |
| Ruthenium(II) | meta-C-H Alkylation | Aromatic Carboxylic Acids | Substrate |
| Iridium(III) | C-H Bond Functionalization | Benzoic Acid | Substrate |
| Cobalt(II) | C-H Bond Functionalization | Benzoic Acids | Substrate |
| Palladium(0) | Suzuki-Miyaura Coupling | Bromobenzoic Acids | Reactant for Synthesis |
Energy Storage Materials
A thorough review of the available scientific literature reveals no specific research or patents linking this compound to applications in energy storage materials. The field of energy storage often utilizes organic molecules in the context of redox-flow batteries, supercapacitors, or as components of electrolytes in lithium-ion batteries. The suitability of a compound for these applications depends on its electrochemical properties, stability, and solubility. While aromatic carboxylic acids can possess redox activity, there is no data to suggest that this compound has been investigated for such purposes.
Environmental Science Applications (e.g., Removal of Heavy Metals and Pollutants)
Chlorinated aromatic compounds, particularly polychlorinated biphenyls (PCBs), have been a significant focus of environmental science due to their persistence and toxicity. researchgate.netepa.govnih.gov Historically, PCBs were used in a wide range of industrial applications, including as dielectric fluids in transformers and capacitors, due to their chemical stability and insulating properties. researchgate.netepa.gov However, their environmental persistence led to a ban on their production in many countries. epa.gov
While this compound is a chlorinated biphenyl derivative, it is distinct from the commercial mixtures of PCBs. There is no specific information available in the scientific literature regarding its use in environmental applications such as the removal of heavy metals or other pollutants. Research in this area often focuses on the degradation of chlorinated compounds or the use of functionalized molecules to sequester toxins. The carboxylic acid group in this compound could potentially chelate metal ions, but its efficacy and suitability for such applications have not been reported.
| Environmental Concern | Relevant Class of Compounds | Reported Applications/Studies | Potential Relevance of this compound |
| Persistent Organic Pollutants | Polychlorinated Biphenyls (PCBs) | Bioremediation and degradation studies. researchgate.net | As a chlorinated aromatic compound, its environmental fate and degradation pathways could be a subject of study. |
| Heavy Metal Contamination | Functionalized Organic Molecules | Use as chelating agents for water treatment. | The carboxylic acid group could potentially bind to heavy metal ions, but no studies have been reported. |
Analytical Standards and Calibration
In the field of analytical chemistry, well-characterized compounds are essential as standards for the calibration of instruments and the validation of analytical methods. For instance, a reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of 2,4,6-Trifluorobenzoic acid and its impurities, highlighting the need for pure reference materials in the quality control of active pharmaceutical ingredients. ekb.eg
There is no information in the reviewed literature to indicate that this compound is used as an analytical standard. For a compound to serve as a reliable standard, its purity must be high and well-documented, and it should be stable under defined conditions. While it is conceivable that this compound could be synthesized to a high purity and used as a standard for related chemical analyses, there are no current records of such an application.
Derivatives of the parent compound, 2-(4-methylphenyl)benzoic acid, are known to be intermediates in the synthesis of "Sartans," a class of antihypertensive drugs. google.com This suggests that related chlorinated analogues could potentially be found as impurities or intermediates in such pharmaceutical manufacturing processes, which would necessitate the development of analytical standards for their detection and quantification. However, this remains a speculative application without direct supporting evidence.
Biological Activity of 6 Chloro 2 4 Methylphenyl Benzoic Acid and Its Analogues in Vitro Studies Only
Antimicrobial Properties
Antibacterial Activity
Derivatives of chlorobenzoic acid have demonstrated notable antibacterial capabilities against a spectrum of both Gram-positive and Gram-negative bacteria. In vitro testing has provided insights into their efficacy against common pathogens.
For instance, certain 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives have been evaluated for their activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). tubitak.gov.tr Similarly, other studies have investigated 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, noting their inhibitory effects. nih.govmdpi.com One such derivative showed moderate activity against Staphylococcus aureus ATCC 6538, producing a growth inhibition zone of 9 mm. nih.govmdpi.com
The antibacterial potential often varies based on the specific structural modifications of the benzoic acid core. Research has shown that some analogues exhibit stronger antibacterial action against Gram-positive bacteria compared to Gram-negative strains.
Table 1: In Vitro Antibacterial Activity of Selected Benzoic Acid Analogues
| Compound Class | Bacterial Strain | Activity | Source(s) |
|---|---|---|---|
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Staphylococcus aureus ATCC 6538 | 9 mm inhibition zone | nih.govmdpi.com |
| 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives | Escherichia coli | Tested | tubitak.gov.tr |
| 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives | Pseudomonas aeruginosa | Tested | tubitak.gov.tr |
| 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives | Staphylococcus aureus | Tested | tubitak.gov.tr |
This table summarizes the antibacterial screening of different classes of benzoic acid analogues against various bacterial strains.
Anti-inflammatory Properties
The anti-inflammatory potential of benzoic acid analogues has been investigated through their ability to modulate key inflammatory pathways in vitro. One study on a synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated its potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. nih.gov
Further research on other analogues has shown the capacity to suppress the production of inflammatory mediators. For example, a study on a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), found that it inhibited the lipopolysaccharide (LPS)-stimulated production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in primary microglial cells. This inhibition was linked to the downregulation of their regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound also significantly reduced the production of pro-inflammatory cytokines. nih.gov These findings suggest that certain benzoic acid derivatives can exert anti-inflammatory effects by targeting critical components of the inflammatory cascade.
Anticancer Activity (In Vitro Cell Line Studies)
Specificity against Cancer Cell Lines
Analogues of 6-Chloro-2-(4-methylphenyl)benzoic acid have been the subject of extensive in vitro screening against a diverse panel of human cancer cell lines. These studies have revealed significant cytotoxic and antiproliferative effects, with activity varying based on the compound's structure and the specific cancer cell type.
Halogenated derivatives, in particular, have shown potent activity. For example, a benzofuran (B130515) derivative containing a chlorine atom in the benzene (B151609) ring demonstrated strong activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines. mdpi.com Another study on halogenated benzofuran derivatives found that one compound exhibited high cytotoxicity in A549 cells with an IC50 value of 6.3 ± 2.5 μM and moderate activity in HepG2 (liver) cells with an IC50 value of 11 ± 3.2 μM. mdpi.com
Other benzoic acid derivatives have also shown promise. A series of 3-[(6-Arylamino)pyridazinylamino]benzoic acids were evaluated against the HT-29 colon cancer cell line, with two compounds containing a 4-chloro group showing the highest response with IC50 values of 15.3 and 3.9 µM. preprints.org A benzimidazole (B57391) derivative demonstrated potent cytotoxic action against A549 and HepG2 cells with IC50 values of 15.80 µM and 15.58 µM, respectively.
Table 2: In Vitro Anticancer Activity of Selected Benzoic Acid Analogues
| Compound/Analogue Class | Cancer Cell Line | Activity (IC50 / EC50) | Source(s) |
|---|---|---|---|
| Halogenated benzofuran derivative | A549 (Lung) | 6.3 ± 2.5 μM | mdpi.com |
| Halogenated benzofuran derivative | HepG2 (Liver) | 11 ± 3.2 μM | mdpi.com |
| 3-[(6-Arylamino)pyridazinylamino]benzoic acid analogue | HT-29 (Colon) | 3.9 µM | preprints.org |
| 3-[(6-Arylamino)pyridazinylamino]benzoic acid analogue | HT-29 (Colon) | 15.3 µM | preprints.org |
| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 µM | |
| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 µM | |
| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | HepG2 (Liver) | 0.06 µM | preprints.org |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast) | 15.6 µM | preprints.org |
| CID 2874250 | HeLa (Cervical) | < 20 nM | nih.gov |
This table presents a selection of in vitro cytotoxicity data for various benzoic acid analogues against different human cancer cell lines.
Proposed Mechanisms of Action
Research into the anticancer properties of these compounds extends to elucidating their mechanisms of action at the molecular level. Several distinct pathways have been proposed based on in vitro experimental evidence.
Apoptosis Induction: A primary mechanism by which many anticancer agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. nih.gov Studies on halogenated benzofuran derivatives have shown that they can induce apoptosis in a caspase-dependent manner. mdpi.com Treatment of HepG2 and A549 cells with one such compound led to a significant increase in the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. mdpi.com This suggests that the compounds trigger internal cellular signaling that culminates in cell death. nih.gov
Enzyme Inhibition: The inhibition of specific enzymes that are crucial for cancer cell survival and proliferation is another key mechanism.
VEGFR-2 Inhibition: Some 3-[(6-Arylamino)pyridazinylamino]benzoic acid derivatives are proposed to act by binding to and inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). preprints.org This receptor is critical for angiogenesis, the process by which tumors form new blood vessels to support their growth.
Kinase Inhibition: The cytotoxic properties of certain benzoxazole (B165842) derivatives have been linked to the inhibition of various protein kinases. nih.gov These enzymes are often dysregulated in cancer and play a central role in cell signaling pathways that control growth and survival.
Cell Cycle Arrest: Some benzoic acid analogues can halt the progression of the cell cycle, preventing cancer cells from dividing. For example, a chlorinated benzofuran derivative was found to induce G2/M phase arrest in HepG2 cells, while a brominated analogue caused cell cycle arrest at the S and G2/M phases in A549 cells. mdpi.com By disrupting the cell cycle, these compounds can inhibit tumor growth. mdpi.com
Antioxidant Activity
The antioxidant potential of chemical compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used in vitro method for this purpose. mdpi.comnih.gov In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.comnih.gov
Table 3: In Vitro Antioxidant Activity of Selected Analogues
| Compound Class | Assay | Activity (IC50) | Source(s) |
|---|---|---|---|
| Naphthoxazole analogue | Antioxidant Assay | 0.214 µM | nih.gov |
| Isoxazole derivative (Compound 2a) | DPPH Assay | 0.45 ± 0.21 µg/ml | nih.gov |
| Isoxazole derivative (Compound 2c) | DPPH Assay | 0.47 ± 0.33 µg/ml | nih.gov |
This table shows the antioxidant capacity of selected compound classes as determined by in vitro radical scavenging assays.
Protein-Ligand Interaction Studies (e.g., with Bovine Serum Albumin)
The interaction of small molecules with transport proteins like serum albumin is a critical determinant of their pharmacokinetic profile. Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural similarity to human serum albumin. The binding of substituted benzoic acids to BSA has been extensively investigated using techniques such as spectrofluorimetric titration. nih.gov
These studies rely on the intrinsic fluorescence of tryptophan residues within the protein. nih.gov When a ligand binds to the protein, it can cause a quenching (decrease) of this fluorescence. nih.govnih.gov This quenching can occur through a static mechanism, involving the formation of a non-fluorescent complex between the ligand and the protein, or a dynamic mechanism, resulting from collisional deactivation. researchgate.net By monitoring the change in fluorescence intensity as a function of the ligand concentration, key binding parameters can be determined. nih.govresearchgate.net
For the class of substituted benzoic acids, research indicates that binding to BSA is sensitive to the nature and position of the substituents on the aromatic ring. nih.gov The electron-density distribution in the ring has a crucial influence on the affinity of the compound for the protein. nih.gov The binding constants (K) for various substituted benzoic acids with BSA have been determined, typically assuming a 1:1 complex formation model. nih.gov For instance, studies on a series of 24 substituted benzoic acids demonstrated that both electron-donating and electron-withdrawing groups, as well as their positions (ortho, meta, para), significantly affect the binding affinity. nih.gov
While specific binding data for this compound is not extensively published, the principles established for its analogues suggest that the chloro and 4-methylphenyl (p-tolyl) groups would govern its interaction with BSA. The chlorine atom, being electron-withdrawing, and the tolyl group's steric and electronic properties would dictate the stability of the protein-ligand complex. The primary forces involved in such interactions are typically hydrogen bonds and van der Waals forces. researchgate.net Molecular docking studies on similar compounds further elucidate these interactions, predicting the specific amino acid residues within BSA's binding pockets (such as Sudlow's sites I and II) that are involved in forming a stable complex. biointerfaceresearch.com
The quenching of BSA's intrinsic fluorescence upon interaction with ligands is quantified using the Stern-Volmer equation. The analysis yields the Stern-Volmer quenching constant (Ksv), which provides insight into the efficiency of the quenching process. nih.gov For many benzoic acid derivatives, the interaction is characterized by the formation of a stable ground-state complex with BSA. nih.gov
Inhibition of Biofilm Formation
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents. scispace.comunimi.it The inhibition of biofilm formation is a significant therapeutic strategy. Various benzoic acid derivatives have demonstrated promising in vitro activity in preventing the formation of biofilms by pathogenic bacteria. scispace.comnih.gov
Studies on chloro-substituted benzoic acids have shown notable efficacy. For example, 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid were tested for their ability to inhibit biofilm formation in Pseudomonas aeruginosa PAO1. scispace.com Results indicated a significant, concentration-dependent reduction in biofilm mass. At a concentration of 3 mM, 2-amino-4-chlorobenzoic acid achieved a 67% inhibition of biofilm formation. scispace.com
Other analogues have also proven effective against different pathogens. In a study targeting Klebsiella pneumoniae, 3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acid were identified as potent biofilm inhibitors. nih.govresearchgate.net These compounds were shown to restrict cell attachment, a critical initial step in biofilm development, leading to substantial reductions in biofilm formation. nih.govresearchgate.net Similarly, certain 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives exhibited a moderate antibiofilm effect against Enterococcus faecium and Staphylococcus aureus. mdpi.com
The mechanism behind this activity often involves the disruption of key processes in bacterial adhesion and maturation of the biofilm structure. nih.gov The structural features of these benzoic acid analogues, including the presence and position of substituents like chloro and hydroxyl groups, are critical for their inhibitory potential. scispace.comnih.gov The data from these in vitro studies suggest that this compound, as a member of this chemical class, warrants investigation for its own antibiofilm properties.
| Compound | Target Organism | Concentration | % Biofilm Inhibition | Reference |
|---|---|---|---|---|
| 2-Amino-4-chlorobenzoic acid | Pseudomonas aeruginosa PAO1 | 3 mM | 67% | scispace.com |
| 4-Amino-2-chlorobenzoic acid | Pseudomonas aeruginosa PAO1 | 3 mM | 24% | scispace.com |
| 3-Hydroxy benzoic acid | Klebsiella pneumoniae | 4 mg/mL | 97% | nih.govresearchgate.net |
| 2,5-Dihydroxybenzoic acid | Klebsiella pneumoniae | 8 mg/mL | 89% | nih.govresearchgate.net |
| 4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | 125 µg/mL (MBEC) | Moderate | mdpi.com |
Antiviral Properties (e.g., theoretical studies against viral proteins)
The therapeutic potential of benzoic acid derivatives extends to antiviral applications. In vitro and theoretical studies have highlighted the ability of these compounds to interfere with viral replication and activity, particularly against influenza viruses. nih.govmdpi.com
One notable analogue, designated NC-5, demonstrated potent antiviral activity against several strains of influenza A virus, including A/FM/1/47 (H1N1) and the oseltamivir-resistant mutant H1N1-H275Y. nih.govmdpi.com In cell-based assays, NC-5 inhibited viral replication in a dose-dependent manner. nih.gov The mechanism of action was linked to the inhibition of viral neuraminidase, an essential enzyme for the release of new virus particles from infected cells. nih.gov
Theoretical studies, including molecular docking, have been employed to explore the antiviral potential of other analogues. For instance, 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid were theoretically investigated for their biological activity against a key protein of the COVID-19 virus (PDB ID: 6LU7), suggesting potential binding interactions that could disrupt viral function. scispace.com Structure-based drug design has also been utilized to specifically develop benzoic acid derivatives as inhibitors of influenza neuraminidase. dntb.gov.ua
These findings, derived from both in vitro experiments and computational models, underscore the potential of the benzoic acid scaffold in the development of new antiviral agents. The specific substitutions on the benzoic acid core, such as the chloro and tolyl groups in this compound, are hypothesized to play a key role in the binding affinity and inhibitory activity against viral protein targets.
| Compound/Analogue | Virus/Target | Study Type | Key Finding (EC₅₀/Activity) | Reference |
|---|---|---|---|---|
| NC-5 | Influenza A (H1N1) | In Vitro (Cell-based assay) | EC₅₀: 33.6 µM | nih.govmdpi.com |
| NC-5 | Influenza A (H1N1-H275Y, Oseltamivir-resistant) | In Vitro (Cell-based assay) | EC₅₀: 32.8 µM | nih.govmdpi.com |
| 2-Amino-4-chlorobenzoic acid | COVID-19 Protein (PDB ID: 6LU7) | Theoretical (Molecular Docking) | Investigated for potential binding | scispace.com |
| 4-Amino-2-chlorobenzoic acid | COVID-19 Protein (PDB ID: 6LU7) | Theoretical (Molecular Docking) | Investigated for potential binding | scispace.com |
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Routes and Scalability
The development of efficient and scalable synthetic methodologies is paramount for the widespread investigation and potential commercialization of 6-Chloro-2-(4-methylphenyl)benzoic acid. Current synthetic strategies, while effective at the laboratory scale, may present challenges in terms of yield, cost, and environmental impact when scaled up. Future research should focus on innovative synthetic pathways that address these limitations.
One promising avenue is the application of modern cross-coupling reactions. While traditional methods may be used, newer catalytic systems could offer improved efficiency. For instance, advancements in palladium- or nickel-catalyzed cross-coupling reactions could enable the synthesis from less expensive starting materials. google.com The exploration of ortho-lithiation strategies also presents a viable route for the synthesis of related 2-chloro-6-substituted benzoic acids. researchgate.net
Future research could focus on developing a convergent synthesis that maximizes atom economy and minimizes purification steps. The ideal synthetic route would utilize readily available, cost-effective precursors and employ catalytic processes to reduce waste. A comparative analysis of potential synthetic strategies is presented below.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Improved Cross-Coupling | High yields, good functional group tolerance. | Cost of catalysts and ligands, removal of metal residues. |
| Directed Ortho-Metalation | Regiospecific functionalization. | Requirement for strongly basic reagents, low-temperature conditions. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Initial setup costs, potential for clogging with solid byproducts. |
Design and Synthesis of Advanced Derivatives with Enhanced Biological Specificity
The core structure of this compound serves as a versatile scaffold for the design and synthesis of novel derivatives with potentially enhanced biological activity and specificity. By systematically modifying the functional groups on the biphenyl (B1667301) framework, it is possible to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
Future research should be directed towards creating a library of analogs by introducing various substituents at different positions of the aromatic rings. For example, the introduction of electron-withdrawing or electron-donating groups could modulate the compound's electronic properties and its interaction with biological targets. The synthesis of derivatives of para-aminobenzoic acid has shown that such modifications can lead to compounds with a wide range of therapeutic applications, including anticancer and antimicrobial activities. mdpi.com This suggests that a similar approach with this compound could yield promising results.
A structure-activity relationship (SAR) study would be crucial to understand how different modifications affect the biological activity. This would involve synthesizing a series of derivatives and evaluating their efficacy in relevant biological assays.
Table 2: Proposed Modifications for Derivative Synthesis
| Modification Site | Proposed Substituents | Desired Outcome |
|---|---|---|
| Carboxylic Acid Group | Esters, amides, bioisosteres (e.g., tetrazole). | Improved cell permeability, altered metabolic stability. |
| Chlorine Atom | Other halogens (F, Br, I), trifluoromethyl group. | Modified lipophilicity and binding interactions. |
| Methyl Group on Phenyl Ring | Alkyl chains of varying lengths, methoxy (B1213986) group, nitro group. | Altered steric and electronic properties. |
| Aromatic Rings | Introduction of additional substituents (e.g., hydroxyl, amino groups). | Enhanced target binding and specificity. |
Deeper Mechanistic Elucidation through Integrated Experimental and Computational Techniques
A thorough understanding of the mechanism of action of this compound at the molecular level is essential for its rational development as a therapeutic agent. While initial studies may suggest a particular biological target, a more in-depth investigation is required to fully characterize its interactions and downstream effects.
An integrated approach that combines experimental and computational techniques will be critical in this endeavor. Experimental methods such as X-ray crystallography of the compound bound to its target protein can provide direct structural information. In parallel, computational tools like molecular docking and molecular dynamics simulations can predict binding modes and affinities, guiding the design of more potent derivatives. Such integrated approaches are increasingly being used to understand the interactions of small molecules with biological targets. nih.gov
Furthermore, advanced analytical techniques can be employed to study the compound's effects on cellular pathways. This will help to identify key molecular targets and understand the broader biological consequences of its activity.
Broader Exploration of Diverse Material Science Applications
Beyond its potential biological applications, the structural features of this compound and its derivatives suggest they may have utility in the field of material science. The rigid biphenyl core and the presence of functional groups that can participate in intermolecular interactions make these compounds interesting candidates for the development of novel materials.
For instance, the ability of carboxylic acids to form strong hydrogen-bonded dimers is a well-known phenomenon that can be exploited in the design of liquid crystals and other ordered materials. nih.gov The aromatic rings can participate in π-π stacking interactions, further contributing to the self-assembly of molecules into well-defined supramolecular structures.
Future research could explore the synthesis of derivatives with tailored properties for specific material science applications. For example, the incorporation of photoswitchable or fluorescent moieties could lead to the development of "smart" materials that respond to external stimuli. The investigation of the crystal engineering of related aryl benzoates has shown that substituent effects can significantly influence their solid-state structures and properties. nih.gov
Table 3: Potential Material Science Applications
| Application Area | Relevant Molecular Properties | Research Focus |
|---|---|---|
| Organic Electronics | Aromatic core for charge transport. | Synthesis of derivatives with extended π-conjugation. |
| Liquid Crystals | Anisotropic molecular shape, potential for self-assembly. | Design of derivatives with appropriate mesogenic properties. |
| Functional Polymers | Carboxylic acid group for polymerization. | Incorporation into polymer backbones to create materials with novel properties. |
Q & A
Basic: What are the established synthesis routes for 6-Chloro-2-(4-methylphenyl)benzoic acid?
Methodological Answer:
The compound can be synthesized via a two-step approach:
Suzuki-Miyaura Coupling : React 6-chloro-2-bromobenzoic acid ester with 4-methylphenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O, yielding the biphenyl intermediate .
Ester Hydrolysis : Treat the ester intermediate with aqueous NaOH or LiOH in THF/MeOH to hydrolyze the ester group to the carboxylic acid .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 75–85% | |
| Hydrolysis | 2M NaOH, THF/MeOH, reflux | >90% |
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?
Methodological Answer:
Discrepancies may arise from disordered substituents or twinning. Use:
- SHELXL Refinement : Apply restraints for bond distances/angles and utilize the TWIN/BASF commands for twinned data .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or CCDC Mercury for model validation .
Key Parameters for SHELXL:
| Parameter | Value | Purpose |
|---|---|---|
| BASF | 0.3–0.5 | Twin scale factor |
| R1 (I > 2σ(I)) | <0.05 | Data quality threshold |
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR in DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- IR Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- X-ray Diffraction : Resolve crystal packing and confirm regiochemistry .
Advanced: How can computational modeling predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2). Parameterize the difluoromethoxy group’s electrostatic contributions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Example Docking Results:
| Target | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -8.2 | H-bond with Arg120, hydrophobic with Tyr355 |
Basic: How to determine solubility and stability under experimental conditions?
Methodological Answer:
- Solubility Screening : Use a shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, EtOH). Quantify via HPLC (C18 column, 254 nm) .
- Stability Assay : Incubate at 25°C/40°C for 48h; monitor degradation by LC-MS .
Typical Solubility Profile:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water (pH 7.4) | <0.1 |
Advanced: What mechanistic insights explain its antimicrobial activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetics. IC₅₀ values correlate with chloro and methyl groups’ electron-withdrawing effects .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Cl with F) to probe electronic effects on potency .
Example IC₅₀ Data:
| Compound | IC₅₀ (DHFR, μM) |
|---|---|
| 6-Chloro derivative | 2.3 |
| 6-Fluoro analog | 5.8 |
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine powders .
- Waste Disposal : Neutralize with NaHCO₃ before aqueous disposal .
Advanced: How to address contradictory bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Normalize data using Z-score or fold-change relative to controls.
- Experimental Replication : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media) .
Common Confounders:
| Factor | Impact | Mitigation |
|---|---|---|
| Serum concentration | False negatives | Use ≤5% FBS |
| pH variability | Altered uptake | Buffer to pH 7.4 |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
